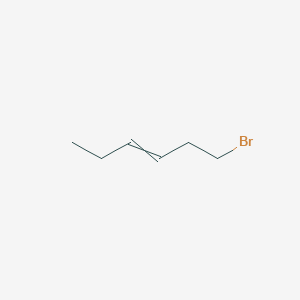

(z)-1-Bromo-3-hexene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

1-bromohex-3-ene |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3 |

InChI Key |

HSNATJOWAYTBGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCBr |

Origin of Product |

United States |

Significance of Alkenyl Halides in Synthetic Strategies

Alkenyl halides, including chlorides, bromides, and iodides, are fundamental building blocks in organic chemistry. nih.gov Their significance stems from the dual reactivity offered by the alkene and the carbon-halogen bond. The halogen atom polarizes the carbon it is attached to, making it electrophilic and susceptible to attack by nucleophiles. quora.com This feature allows alkenyl halides to participate in a wide array of transformations, serving as precursors for many other functional groups. quora.com

One of their most prominent roles is as substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. nih.govresearchgate.net These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For instance, an alkenyl halide can be coupled with an organoboron compound (Suzuki-Miyaura) or an organozinc reagent (Negishi) to construct more complex carbon skeletons. nih.govresearchgate.net This capability is invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov Synthetic organic halogen compounds are readily prepared through methods like direct halogenation of hydrocarbons or addition reactions to alkenes and alkynes, making them accessible intermediates. libretexts.org

The Unique Role of Z Stereochemistry in Brominated Alkenes

The stereochemistry of a double bond profoundly influences a molecule's shape and, consequently, its physical properties and biological activity. The (Z)-configuration in brominated alkenes, where the higher-priority substituents are on the same side of the double bond, enforces a specific spatial arrangement of atoms. This fixed geometry is crucial in reactions where stereochemical integrity must be preserved.

In many catalytic cross-coupling reactions, the stereochemistry of the starting alkenyl halide is retained in the product. nih.gov For example, a Negishi coupling of a (Z)-alkenyl bromide will typically yield a product with a (Z)-alkene core, allowing for the synthesis of specific stereoisomers. nih.gov This stereospecificity is critical, as different isomers of a complex molecule, such as a pharmaceutical, can have vastly different biological effects.

Furthermore, the addition of reagents like bromine (Br2) to a (Z)-alkene proceeds with a defined stereochemical outcome. The reaction typically occurs via anti-addition, where the two new bromine atoms add to opposite faces of the double bond, resulting in a specific diastereomer. chemtube3d.comyoutube.com This predictable stereochemical control is a powerful tool for chemists to build complex, three-dimensional structures from simple, planar alkenes. The ability to synthesize and utilize (Z)-alkenyl bromides allows for precise control over the final architecture of a target molecule.

Overview of Synthetic Challenges and Opportunities Associated with Z 1 Bromo 3 Hexene

Analysis of Z- vs. E-Isomerism in 1-Bromo-3-hexene (B2517785)

The designation of (Z) and (E) isomers for 1-bromo-3-hexene is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C3 and C4 carbons of the double bond. For the (Z)-isomer, the higher priority groups on each carbon of the double bond are on the same side, while for the (E)-isomer, they are on opposite sides. In 1-bromo-3-hexene, the substituents on C3 are a hydrogen atom and a bromoethyl group (-CH2CH2Br), and on C4 are a hydrogen atom and an ethyl group (-CH2CH3).

According to the CIP rules, the priority of a substituent is determined by the atomic number of the atom directly attached to the double-bonded carbon. A higher atomic number confers higher priority.

Table 1: Cahn-Ingold-Prelog Priority Assignment for 1-Bromo-3-hexene

| Carbon | Substituent | Priority |

| C3 | -CH2CH2Br | 1 (Higher) |

| -H | 2 (Lower) | |

| C4 | -CH2CH3 | 1 (Higher) |

| -H | 2 (Lower) |

In the (Z)-isomer, the bromoethyl group and the ethyl group are on the same side of the double bond. Conversely, in the (E)-isomer, these groups are on opposite sides. This seemingly subtle difference in geometry leads to significant variations in their physical and chemical properties.

Factors Influencing Configurational Stability of the (Z)-Alkene

The configurational stability of the (Z)-alkene is a crucial consideration, particularly in synthetic applications where the preservation of a specific stereochemistry is desired. Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. In this compound, the bromoethyl and ethyl groups are positioned on the same side of the double bond, leading to steric strain from the repulsion between the electron clouds of these relatively bulky groups. This steric clash raises the ground state energy of the (Z)-isomer compared to the (E)-isomer, where these groups are further apart.

Several factors can influence the configurational stability of the (Z)-alkene:

Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for isomerization, leading to the conversion of the less stable (Z)-isomer to the more stable (E)-isomer.

Catalysts: The presence of certain catalysts, such as acids, bases, or transition metals, can facilitate the isomerization process by providing a lower energy pathway for the interconversion of the isomers.

Photochemical Conditions: Exposure to light of a specific wavelength can sometimes induce isomerization, as it can promote the molecule to an excited state where rotation around the carbon-carbon double bond is more facile.

Spectroscopic Elucidation of (Z)-Configuration in Synthetic Products and Intermediates

The definitive assignment of the (Z)-configuration in synthetic products and intermediates relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and stereochemistry of molecules. The distinction between (Z) and (E) isomers of 1-bromo-3-hexene can be unequivocally made by analyzing key NMR parameters.

¹H NMR Spectroscopy: The most diagnostic feature in the ¹H NMR spectrum for differentiating between (Z) and (E) isomers is the coupling constant (J-value) between the vinylic protons (H3 and H4). For (Z)-isomers, the vicinal coupling constant (³JHH) between the cis-protons is typically in the range of 6-12 Hz. In contrast, for (E)-isomers, the coupling constant between the trans-protons is significantly larger, usually in the range of 12-18 Hz.

Table 2: Expected ¹H NMR Data for the Vinylic Protons of (Z)- and (E)-1-Bromo-3-hexene

| Isomer | Proton | Chemical Shift (δ, ppm) (Predicted) | Coupling Constant (³JHH, Hz) (Predicted) |

| (Z) | H3 | ~5.4-5.6 | ~10-11 |

| H4 | ~5.4-5.6 | ~10-11 | |

| (E) | H3 | ~5.4-5.6 | ~15-16 |

| H4 | ~5.4-5.6 | ~15-16 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The key differentiating factor is the coupling constant.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the allylic carbons, can also provide evidence for the stereochemistry. In the (Z)-isomer, the steric compression between the bromoethyl and ethyl groups can cause the allylic carbons (C2 and C5) to be shielded, resulting in an upfield shift (lower ppm value) compared to the (E)-isomer. This phenomenon is known as the "gamma-gauche effect."

Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons in (Z)- and (E)-1-Bromo-3-hexene

| Isomer | Carbon | Chemical Shift (δ, ppm) (Predicted) |

| (Z) | C2 | Upfield shifted |

| C5 | Upfield shifted | |

| (E) | C2 | Downfield shifted |

| C5 | Downfield shifted |

Advanced Spectroscopic Techniques for Isomeric Purity Assessment

In addition to NMR, other advanced spectroscopic and chromatographic techniques are employed to assess the isomeric purity of this compound samples.

Gas Chromatography (GC): Capillary gas chromatography is a powerful technique for separating volatile isomers. Due to differences in their boiling points and interactions with the stationary phase, (Z) and (E) isomers of 1-bromo-3-hexene can often be separated into distinct peaks. The relative peak areas can be used to determine the isomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with mass spectrometry allows for both separation and identification of the isomers. While the mass spectra of the (Z) and (E) isomers are often very similar, the fragmentation patterns can sometimes show subtle differences that, in conjunction with the retention time data, can confirm the identity of each isomer.

Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in an electric field. For neutral isomers like (Z)- and (E)-1-bromo-3-hexene, separation can be achieved by using additives such as cyclodextrins, which can form inclusion complexes with the isomers to different extents, thereby altering their effective mobility.

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy can sometimes distinguish between (Z) and (E) isomers based on differences in their vibrational modes. For example, the out-of-plane C-H bending vibrations for cis- and trans-alkenes often appear at different frequencies.

By employing a combination of these spectroscopic and chromatographic methods, a comprehensive and accurate assessment of the stereochemistry and isomeric purity of this compound can be achieved.

Strategies Employing Alkyne Precursors for Z-Selective Bromoalkene Formation

Alkynes serve as fundamental starting materials for the stereoselective synthesis of (Z)-vinyl bromides, offering multiple pathways to control the geometry of the resulting double bond.

Hydroboration-Based Routes to (Z)-1-Bromo-1-alkenes

Hydroboration of alkynes, followed by subsequent halogenation, is a powerful strategy for accessing vinyl bromides. The stereochemical outcome is dictated by the initial hydroboration step and the subsequent transformation of the vinyl borane (B79455) intermediate.

Hydroboration of terminal alkynes typically proceeds via anti-Markovnikov addition, where the boron atom adds to the terminal carbon and hydrogen to the internal carbon, often resulting in a trans-vinyl borane intermediate. However, specific conditions or reagents can influence the regiochemistry and stereochemistry. For instance, the reaction of terminal alkynes with catecholborane followed by hydrolysis yields E-alkenylboronic acids, which can then be converted to E-vinyl halides. Conversely, subsequent reaction with bromine and a base can lead to Z-vinyl bromides via an inversion mechanism redalyc.org.

A key approach to generating (Z)-vinyl bromides from hydroboration involves the stereoselective transformation of the vinyl borane intermediate. For example, cis-hydroboration of alkynes can yield cis-vinyl boranes. Subsequent reaction of these vinyl boranes with electrophilic brominating agents, such as bromine or N-bromosuccinimide (NBS) in the presence of a base, can proceed with inversion of configuration at the boron-bearing carbon, leading to the desired (Z)-vinyl bromide redalyc.org.

Zinc-Mediated Addition Reactions to Terminal Alkynes for Z-Vinyl Bromides

Zinc-mediated reactions offer a direct route to vinyl bromides from terminal alkynes. A notable method involves the zinc-mediated addition of a benzylic bromide to a terminal alkyne. The stereochemistry of the resulting C=C bond is highly dependent on the amount of zinc powder used. Specifically, using a catalytic amount of zinc (e.g., 5 mol%) favors the formation of the (Z)-configured vinyl bromide, while a larger excess of zinc (e.g., 150 mol%) leads predominantly to the (E)-isomer thieme-connect.com. This approach allows for the in situ generation of vinyl bromides, which can then be subjected to palladium-catalyzed cross-coupling reactions thieme-connect.comresearchgate.net.

Stereocontrolled Hydrohalogenation of Ynones and Ynamides

The hydrohalogenation of ynones and ynamides provides direct access to halogenated vinyl ketones and haloethenamides, respectively. These reactions are particularly attractive for their atom economy and potential for high regio- and stereoselectivity.

Ynones: The hydrobromination of ynones can be achieved using reagents like DMPU/HBr, which operate under mild, metal-free conditions acs.orgorganic-chemistry.org. These methods often favor anti-addition, leading to the formation of (Z)-vinyl bromides. The regioselectivity is influenced by the electronic distribution within the ynone, with protonation typically occurring at the more electron-rich carbon acs.org.

Ynamides: Similarly, the hydrohalogenation of ynamides can be controlled to yield stereodefined vinyl halides. DMPU/HBr reagents have also been employed for the stereoselective hydrobromination of ynamides, often proceeding via syn-addition to produce (Z)-haloenamides through a cationic keteniminium intermediate acs.orgnih.gov.

Data Table 1: Zinc-Mediated Synthesis of Z-Vinyl Bromides

| Substrate (Alkyne) | Reagent (Benzylic Bromide) | Zn Loading | Solvent | Temperature | Yield (%) | Z/E Ratio | Reference |

| Phenylacetylene | Benzyl bromide | 5 mol% | CH2Cl2 | RT | ~70 | 93:7 | thieme-connect.com |

| Phenylacetylene | Benzyl bromide | 150 mol% | CH2Cl2 | RT | ~95 | 13:87 | thieme-connect.com |

Data Table 2: Hydrobromination of Ynones with DMPU/HBr

| Ynone Substrate | Reagent | Solvent | Temperature | Yield (%) | Z/E Ratio | Reference |

| Phenylpropynone | DMPU/HBr | CH2Cl2 | RT | ~90 | >95:5 | acs.org |

Data Table 3: Hydroboration-Bromination for Z-Vinyl Bromide Synthesis

| Alkyne Substrate | Hydroboration Reagent | Brominating Agent/Conditions | Yield (%) | Z/E Ratio | Reference |

| 1-Octyne | Catecholborane | Br2/NaOH | 85 | 99:1 | redalyc.org |

Olefination Reactions for Z-Alkene Generation

Olefination reactions provide alternative strategies for constructing the carbon-carbon double bond with controlled stereochemistry, which can then be functionalized to vinyl bromides, or in some cases, directly yield vinyl bromides.

While direct Z-selective olefination methods to form vinyl bromides are less commonly cited as primary routes compared to alkyne functionalization, general Z-selective olefination strategies can be adapted. For instance, certain Wittig reactions or Julia olefination variants can favor Z-alkene formation, which could subsequently be brominated. More directly, some metal-catalyzed reductive couplings of alkyl halides with terminal arylalkynes have been developed to yield Z-olefins with high selectivity acs.org. These methods, while not exclusively producing vinyl bromides, highlight the ongoing development in Z-selective alkene synthesis that could be integrated into broader vinyl bromide synthesis schemes.

Compound List

(Z)-1-Bromo-1-alkenes

(Z)-Vinyl Bromides

(Z)-β-Arylvinyl bromides

(Z)-β-Haloenol acetate (B1210297) derivatives

(Z)-β-Alkenylamide boronates

(Z)-β-borylenamides

(Z)-Haloenamides

(Z)-Vinyl halides

(Z)-1-Bromo-1-hexene (as a representative example of a Z-vinyl bromide)

(Z)-1-Bromo-1-octene (as a representative example of a Z-vinyl bromide)

(Z)-3-Bromo-1-alkenes (This refers to an allylic bromide, not a vinyl bromide, and is outside the scope of the outline's focus on vinyl bromides.)

this compound (This refers to an allylic bromide, not a vinyl bromide, and is outside the scope of the outline's focus on vinyl bromides.)

Wittig Reaction and its Z-Selectivity in Vinyl Bromide Synthesis

The Wittig reaction, a fundamental method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides, offers tunable stereoselectivity based on the nature of the ylide and reaction conditions.

The stereochemical outcome of the Wittig reaction, specifically the Z:E ratio of the resulting alkene, is significantly influenced by the electronic nature of the substituents on the ylide's carbon atom. This effect is mediated through the formation of oxaphosphetane intermediates.

Unstabilized Ylides: Ylides bearing alkyl or hydrogen substituents are highly reactive. Their reactions with carbonyl compounds typically proceed via a kinetically favored pathway, leading to the formation of a syn-oxaphosphetane intermediate. The subsequent fragmentation of this intermediate yields the (Z)-alkene as the major product. This is particularly relevant for the synthesis of vinyl bromides when using ylides derived from haloalkyl phosphonium salts. nih.govmdpi.comadichemistry.comchemtube3d.comwikipedia.org

Stabilized Ylides: Ylides featuring electron-withdrawing groups (e.g., ester, ketone, nitrile) adjacent to the ylidic carbon are less reactive but more stable. These ylides favor the formation of a thermodynamically more stable anti-oxaphosphetane intermediate, which upon decomposition, predominantly affords the (E)-alkene. nih.govmdpi.comchemtube3d.comwikipedia.orgdalalinstitute.comorganic-chemistry.org

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often exhibit intermediate reactivity and tend to produce mixtures of both (Z) and (E) isomers, with selectivity that can be moderate to poor. nih.govmdpi.comwikipedia.orgdalalinstitute.com

The precise Z:E ratio is also modulated by factors such as the solvent, the presence of lithium salts, and the specific structure of the carbonyl compound.

The Schlosser modification of the Wittig reaction provides a strategy for achieving stereochemical control, particularly for accessing E-alkenes from ylides that would otherwise favor Z-alkene formation. wikipedia.orgdalalinstitute.comddugu.ac.inorganic-chemistry.org This method involves the treatment of the intermediate betaine (B1666868) (or its lithiated form) with a strong base and lithium salts. This allows for equilibration to a thermodynamically favored threo-betaine, which then leads to an anti-oxaphosphetane intermediate. Subsequent fragmentation yields the (E)-alkene. While primarily employed for E-selectivity, the underlying principle of controlling the stereochemistry of the intermediate betaine offers potential for stereodivergent synthesis, enabling access to either isomer under carefully chosen conditions.

A more specialized approach for the synthesis of thermodynamically disfavored trisubstituted Z-alkenes involves the "Wittig/B–H insertion reaction." nih.govnih.govresearchgate.net This innovative methodology synergistically combines a Wittig-type olefination with the insertion of a carbene intermediate into a B–H bond. The inherent Z-selectivity is attributed to favorable orbital overlap between the B–H bond and the alkylidene carbene in the transition state, leading to the formation of Z-boryl alkenes. These Z-boryl alkenes serve as versatile precursors that can be readily transformed into a variety of trisubstituted Z-alkenes, including vinyl bromides, thereby providing access to previously challenging synthetic targets. nih.govnih.govresearchgate.net

Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification for Z-Enolates)

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction utilizing phosphonate (B1237965) carbanions, is widely recognized for its utility in alkene synthesis. While classical HWE reactions typically favor the formation of E-alkenes, the Still-Gennari modification has been instrumental in achieving high Z-selectivity. thieme-connect.comorganicchemistrydata.orgenamine.netmdpi.com

This modification employs specific phosphonate reagents, most notably bis(2,2,2-trifluoroethyl) phosphonoacetate, in conjunction with strong, non-nucleophilic bases such as potassium bis(trimethylsilyl)amide (KHMDS) and additives like 18-crown-6. thieme-connect.comorganicchemistrydata.orgenamine.netmdpi.com The electron-withdrawing trifluoroethyl groups on the phosphonate ester enhance the acidity of the carbanion and accelerate the elimination step, thereby promoting the formation of the Z-alkene. This approach is highly effective for the stereoselective synthesis of Z-unsaturated esters and can be adapted for the preparation of Z-vinyl bromides by employing appropriate phosphonate precursors.

Table 1: Stereoselectivity in HWE Reactions

| Reaction Type | Typical Phosphonate Reagent | Typical Base/Conditions | Predominant Alkene Isomer | Reported Selectivity (Z:E) |

| Classical HWE | Diethyl phosphonoacetate | NaH, THF | E | E-favored |

| Still-Gennari Modification (HWE) | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF | Z | Highly Z-selective (>90%) |

Metal-Catalyzed Approaches to (Z)-Vinyl Bromides

Metal catalysis offers powerful and often highly selective routes to complex organic molecules. For the synthesis of (Z)-vinyl bromides, palladium-catalyzed reactions have emerged as particularly effective.

The palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes represents a robust and stereoselective method for accessing (Z)-vinyl bromides. researchgate.netresearchgate.netacs.org This transformation typically involves the reaction of a 1,1-dibromoalkene with a hydride source, such as tributyltin hydride (Bu₃SnH), in the presence of a palladium catalyst, commonly Pd(PPh₃)₄ or Pd(OAc)₂ with suitable ligands. researchgate.netresearchgate.netacs.org

The mechanism is understood to involve the stereoselective insertion of a Pd(0) species into the trans bromine-alkenyl carbon bond, followed by transmetalation with the hydride donor and subsequent reductive elimination. This sequence reliably furnishes (Z)-1-bromo-1-alkenes with excellent stereoselectivity, often exceeding 98% purity for the Z-isomer. researchgate.netresearchgate.netacs.org The reaction is tolerant of various functional groups and can be applied to a wide array of 1,1-dibromoalkenes, including those with conjugated systems. Furthermore, this protocol can be integrated into one-pot sequences with subsequent cross-coupling reactions, enhancing synthetic efficiency. researchgate.netacs.org Electrochemical hydrogenolysis provides an alternative, metal-free pathway to achieve similar stereoselective reductions. researchgate.net

Table 2: Stereoselectivity in Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromoalkenes

| Substrate Type | Hydride Source | Catalyst System | Typical Solvent | Reported Z-Selectivity | Yield Range |

| 1,1-Dibromoalkenes | Bu₃SnH | Pd(PPh₃)₄ or Pd(OAc)₂ | Benzene, THF etc. | >98% (Z-isomer) | Good |

| Conjugated 1,1-Dibromoalkenes | Bu₃SnH | Pd(PPh₃)₄ | Benzene | Excellent | Good |

Compound List

this compound

(Z)-1-Bromo-1-alkenes

(E)-1-Bromo-1-alkenes

(Z)-vinyl bromides

(E)-vinyl bromides

(Z)-trisubstituted alkenes

(E)-trisubstituted alkenes

(Z)-boryl alkenes

(Z)-unsaturated esters

(E)-unsaturated esters

1,1-Dibromoalkenes

1,1-Dibromo-1-alkenes

(Z)-bromo enynes

(Z)-bromo polyenes

(Z)-enediynes

(E)-alkenes

(Z)-alkenes

(E)-β-bromo Baylis-Hillman adducts

(Z)-β-bromo Baylis-Hillman adducts

Mechanistic Investigations of Reactions Involving Z 1 Bromo 3 Hexene

Elucidation of Reaction Pathways for Stereospecific Transformations

The stereochemistry of (Z)-1-bromo-3-hexene is a key feature that influences its reactivity. Mechanistic studies aim to understand how this Z-configuration is retained, inverted, or otherwise altered during a chemical reaction, leading to stereospecific outcomes.

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often with high stereospecificity. For substrates like this compound, palladium-catalyzed cross-coupling reactions are of significant interest. The catalytic cycle of these reactions typically involves two key steps: oxidative addition and reductive elimination.

Oxidative Addition: This is often the initial step, where the low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This process leads to a higher-valent organometallic intermediate (e.g., a Pd(II) complex). The stereochemistry of the double bond is generally retained during this step. For a successful reaction, the oxidative addition must be faster than other potential side reactions. The choice of ligands on the metal center can significantly influence the rate and efficiency of this step.

Reductive Elimination: Following other steps in the catalytic cycle, such as transmetalation, the newly formed organic groups on the metal center couple and are expelled from the coordination sphere, regenerating the low-valent catalyst. This step is termed reductive elimination, as the metal's oxidation state is reduced. The stereochemistry of the organic fragment is typically preserved during this process, meaning that if the (Z)-geometry of the hexenyl group was maintained up to this point, it would be reflected in the final product.

| Catalytic Step | Description | Stereochemical Implication for this compound |

| Oxidative Addition | Insertion of a low-valent transition metal into the C-Br bond. | Retention of the (Z)-alkene geometry is expected. |

| Reductive Elimination | Coupling of two organic ligands and their expulsion from the metal center. | Retention of the (Z)-alkene geometry is expected. |

Beyond transition metal catalysis, the reactivity of this compound can be understood by examining the intermediates formed in various reactions.

Bromonium Ions: In electrophilic addition reactions to the double bond of this compound, a cyclic bromonium ion intermediate can be formed. The incoming electrophile (e.g., Br₂) would be attacked by the π-electrons of the double bond. The subsequent attack of a nucleophile (e.g., Br⁻) on one of the carbon atoms of the bromonium ion typically occurs from the side opposite to the bromonium ring, leading to an anti-addition product. brainly.comnih.gov The initial stereochemistry of the double bond dictates the stereochemistry of the final product.

Alkenylalanes and Alkenylboranes: this compound can be a precursor for the synthesis of alkenylalanes and alkenylboranes. These organometallic reagents are valuable intermediates in organic synthesis, particularly for the formation of new carbon-carbon bonds with retention of the double bond geometry. For instance, reaction with organolithium reagents followed by treatment with an aluminum or boron electrophile could potentially generate these intermediates. Subsequent reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling), would then proceed with the transfer of the (Z)-3-hexenyl group to an organic halide, preserving the stereochemistry.

While specific studies on betaine (B1666868) intermediates directly from this compound are not prominent in the literature, they are known to be involved in certain cycloaddition and rearrangement reactions of related unsaturated systems.

Computational Chemistry for Mechanistic Insights

Computational chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be employed to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the reaction's feasibility and rate.

Analyze Transition State Geometries: The three-dimensional structure of transition states can be optimized, revealing the precise arrangement of atoms at the peak of the energy barrier. This information is invaluable for understanding how bonds are broken and formed and how stereochemistry is controlled.

For example, DFT studies could compare the energy barriers for the oxidative addition of a palladium catalyst to both (Z)- and (E)-1-bromo-3-hexene, providing insight into the stereoselectivity of the reaction.

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into:

Conformational Preferences: The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the relative populations of these conformers and the energy barriers between them.

Solvent Effects: The influence of the solvent on the conformational equilibrium and on the reaction mechanism can be explicitly modeled.

Stereoselectivity: By simulating the approach of a reactant to this compound, it may be possible to understand the origins of stereoselectivity. For example, simulations could show why a reagent preferentially attacks one face of the double bond over the other, leading to a specific stereochemical outcome.

While specific DFT and MD studies on this compound are not widely reported in the literature, the application of these computational tools to analogous systems has proven to be a powerful strategy for mechanistic elucidation. Future computational investigations focused on this specific compound would undoubtedly provide a deeper understanding of its reactivity and role in stereospecific transformations.

Transformative Reactivity and Synthetic Utility of Z 1 Bromo 3 Hexene

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful toolsets for the formation of carbon-carbon bonds. For a substrate like (Z)-1-Bromo-3-hexene, these reactions offer a direct pathway to introduce a wide range of organic substituents at the C1 position, with the critical challenge and opportunity of preserving the inherent (Z)-stereochemistry of the C3-C4 double bond. The following sections detail the application of (Z)-alkenyl bromides, exemplified by the reactivity profile of this compound, in several seminal cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives. nih.gov For substrates like this compound, the Suzuki-Miyaura coupling provides a stereospecific route to synthesize various (Z)-alkenes. The general catalytic cycle involves an initial oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The success of a Suzuki-Miyaura coupling, particularly concerning stereospecificity and yield, is highly dependent on the catalytic system. The choice of palladium precursor, ligand, base, and solvent all play crucial roles. For alkenyl bromides, maintaining the double bond geometry is paramount.

Research into related allylic and vinylic systems has shown that ligands are critical for controlling reaction outcomes. nih.govsemanticscholar.org Electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and stabilize the catalytic species, leading to higher yields and catalyst turnover numbers. acs.org The choice of ligand can also prevent unwanted side reactions like β-hydride elimination or isomerization of the double bond. In couplings involving allylic systems, where regioselectivity can be an issue, the ligand framework dictates whether the nucleophile adds at the α or γ position. nih.gov Although this compound is a vinyl bromide, its allylic nature makes consideration of such ligand effects important.

The table below summarizes representative catalytic systems used in the Suzuki-Miyaura coupling of various vinyl and alkenyl halides, which are instructive for optimizing reactions with this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Class | Key Finding |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Aryl/Vinyl Chlorides | High activity at low catalyst loading. acs.orgrsc.org |

| Pd₂(dba)₃ | Buchwald-type phosphines | Cs₂CO₃ | Dioxane | (Z)-Alkenyl Bromides | Promotes stereoretention. |

| [(allyl)PdCl]₂ | N-Heterocyclic Carbenes (NHCs) | K₃PO₄ | THF/Water | Allylboronates | Controls regioselectivity (α vs. γ). nih.gov |

| FeCl₂ | (R,R)-QuinoxP* | LiO-t-Bu | THF | Racemic Alkyl Bromides | Enables enantioselective coupling. rsc.org |

A significant application of (Z)-alkenyl bromides in Suzuki-Miyaura coupling is the stereospecific synthesis of conjugated polyenes and enynes, which are common structural motifs in natural products. researchgate.net Since the cross-coupling reactions catalyzed by palladium or nickel typically proceed with retention of the starting alkenyl halide's configuration, geometrically pure (Z)-alkenyl halides are essential for accessing pure (Z)-polyenes. researchgate.net

The coupling of this compound or similar (Z)-1-bromo-1-alkenes with alkenylboronic acids or their esters provides a direct route to (Z,E)-conjugated dienes. This strategy has been successfully employed in the total synthesis of several natural products. For example, the insect pheromone bombykol (B110295) and the visual pigment precursor (11Z)-retinal both contain critical (Z)-double bonds that can be installed using this methodology. researchgate.net

General Scheme for Polyene Synthesis:

Figure 1: Stereospecific Suzuki-Miyaura coupling of a (Z)-1-bromo-alkene with an alkenylboronic acid to produce a conjugated (Z,E)-diene.

Figure 1: Stereospecific Suzuki-Miyaura coupling of a (Z)-1-bromo-alkene with an alkenylboronic acid to produce a conjugated (Z,E)-diene.

This approach highlights the synthetic power of using stereodefined building blocks like this compound to construct complex molecular architectures with high fidelity.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the alkenylation of organic halides and is noted for producing products with predominantly E (trans) stereochemistry at the newly formed double bond. organic-chemistry.orgthieme.de

When a (Z)-alkenyl bromide like this compound is used, it couples with an alkene to form a substituted diene. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) center, followed by coordination and insertion of the alkene partner, and finally, a β-hydride elimination step that releases the product and regenerates the catalyst. wikipedia.orglibretexts.org The stereochemical outcome of the original (Z)-double bond is typically retained, while the new double bond is formed with high E-selectivity.

The table below details typical conditions and outcomes for Heck reactions involving vinyl halides.

| Catalyst System | Alkene Partner | Base | Solvent | Key Feature |

| Pd(OAc)₂/PPh₃ | Styrene | Et₃N | Acetonitrile | Classic conditions for vinyl halides. wikipedia.org |

| Pd(OAc)₂ (phosphine-free) | n-Butyl acrylate | NaOAc | DMF | High regioselectivity with electron-deficient alkenes. thieme.de |

| Pd EnCat® 40 | Ethyl crotonate | K₂CO₃ | Ethanol | Green protocol using a supported, reusable catalyst. nih.gov |

| PdCl₂(PPh₃)₂ | Allyl alcohol | K₂CO₃ | DMF | Can lead to isomerization, forming aldehydes in situ. liverpool.ac.uk |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.org It is distinguished by its high reactivity, excellent functional group tolerance, and broad scope, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.orgchem-station.com

For the synthesis of functionalized (Z)-alkenes, the Negishi coupling offers a highly effective and stereospecific method. This compound can be coupled with a variety of organozinc reagents (alkyl, vinyl, aryl, etc.) with retention of the double bond geometry. This strategy is particularly valuable as organozinc reagents can be prepared from a wide range of precursors and tolerate many functional groups like esters, ketones, and nitriles. acs.orgresearchgate.net

A powerful strategy involves the bromoboration of an alkyne to generate a (Z)-vinyl bromide intermediate, which is then subjected to a Negishi coupling. nih.govorganic-chemistry.org This tandem process allows for the highly regio- and stereoselective synthesis of complex trisubstituted alkenes. organic-chemistry.orgresearchgate.net

| Catalyst | Organozinc Reagent (R'-ZnX) | Substrate Class | Product Type | Key Finding |

| Pd(PPh₃)₄ | Aryl-ZnCl | (Z)-Alkenyl bromide | (Z)-Aryl-alkene | High yield and stereoretention. wikipedia.org |

| Ni(acac)₂ / PPh₃ | Alkyl-ZnBr | (Z)-Alkenyl bromide | (Z)-Alkyl-alkene | Nickel is an effective, less expensive alternative to palladium. wikipedia.org |

| Pd₂(dba)₃ / SPhos | Functionalized Aryl-ZnI | (Z)-Alkenyl iodide | Functionalized (Z)-alkene | Tolerates sensitive functional groups like ketones and esters. acs.org |

| Pd(t-Bu₃P)₂ | Alkenyl-ZnCl | (Z)-β-Bromo-ethenylborane | (Z)-Alkenyl-ethenylborane | Highly active catalyst suppresses side reactions. nih.gov |

The Kumada-Tamao coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to react with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. While the high reactivity of Grignard reagents can limit functional group compatibility, the Kumada coupling is highly effective for coupling non-functionalized fragments and remains a cost-effective method. wikipedia.orgorganic-chemistry.org

A crucial feature of the Kumada coupling for substrates like this compound is its stereospecificity. The coupling of Grignard reagents with vinyl bromides using Pd(0) or Ni(0) catalysts has been shown to proceed with complete retention of the double bond's configuration. rsc.orgresearchgate.net This allows for the reliable synthesis of (Z)-alkenes from (Z)-vinyl bromide precursors.

The reaction has been successfully applied to (1Z)-1-bromo-1-alkenes, coupling them with alkyl Grignard reagents in the presence of nickel or palladium catalysts to form the corresponding substituted (Z)-alkenes stereospecifically. researchgate.net

| Catalyst | Grignard Reagent (R'-MgX) | Substrate Class | Key Finding |

| NiCl₂(dppp) | Aryl-MgBr | Vinyl bromide | Seminal catalyst system for vinyl halides. wikipedia.org |

| Pd(PPh₃)₄ | Alkyl-MgBr | (Z)-Vinyl bromide | Coupling proceeds with full retention of configuration. rsc.orgresearchgate.net |

| NiCl₂(PCy₃)₂ | sec-Butyl-MgBr | Aryl chloride | Effective for sterically hindered couplings. |

| Fe(acac)₃ | Alkyl-MgBr | Vinyl bromide | Iron catalysts can be used but may lead to some loss of stereointegrity. rsc.org |

Suzuki-Miyaura Coupling Protocols with this compound

Nucleophilic Substitution and Elimination Reactions of this compound

This compound, as an allylic halide, exhibits characteristic reactivity in both nucleophilic substitution and elimination reactions. The presence of the double bond in proximity to the carbon-bromine bond significantly influences the reaction pathways and outcomes.

Stereochemical Course of Nucleophilic Substitution on Bromine

Nucleophilic substitution reactions on this compound, a primary allylic halide, are expected to proceed predominantly through an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to a concerted displacement of the bromide ion. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.

However, since the carbon atom bonded to the bromine in this compound is not a stereocenter, the concept of inversion of configuration in the traditional R/S sense does not apply. Instead, the stereochemical focus is on the potential for allylic rearrangement (an S(_N)2' reaction), where the nucleophile attacks the γ-carbon (C-3) of the double bond, leading to a shift of the double bond and displacement of the bromide ion.

In the case of this compound, the competition between the direct S(_N)2 pathway and the S(_N)2' pathway is a critical consideration. The regioselectivity of the nucleophilic attack is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance at the α- and γ-carbons. For many common nucleophiles, the direct S(_N)2 attack at the less hindered primary carbon is generally favored over the attack at the more substituted γ-carbon of the double bond.

Table 1: Expected Products of Nucleophilic Substitution on this compound

| Nucleophile | Reagents | Expected Major Product (S(_N)2) | Potential Minor Product (S(_N)2') |

| Hydroxide | NaOH (aq) | (Z)-3-Hexen-1-ol | 1-Hexen-3-ol |

| Cyanide | NaCN | (Z)-4-Heptenenitrile | 2-Heptenenitrile |

| Thiolate | NaSEt | (Z)-1-(Ethylthio)-3-hexene | 3-(Ethylthio)-1-hexene |

It is important to note that while the S(_N)2 pathway is generally preferred for primary allylic halides, the potential for the S(_N)2' pathway should always be considered, especially with bulky nucleophiles or under conditions that might favor this alternative mechanism.

Base-Promoted Elimination Reactions Leading to Alkynes

This compound can undergo elimination reactions when treated with a strong base to form alkynes. This transformation, known as dehydrobromination, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons. The formation of an alkyne from an allylic halide requires a two-step process: an initial elimination to form a conjugated diene, followed by a second elimination to yield the alkyne. However, a more direct pathway to alkynes can occur if the initial elimination is followed by isomerization and a subsequent elimination.

The regioselectivity of the initial elimination step is governed by the relative acidity of the protons on the carbons adjacent to the carbon-bromine bond and the carbons allylic to the double bond. In the case of this compound, the protons on C-2 are the most likely to be abstracted by a strong base.

The choice of base plays a crucial role in determining the major product. According to Zaitsev's rule, smaller, less sterically hindered bases favor the formation of the more substituted (and generally more stable) alkene. Conversely, Hofmann's rule predicts that bulky bases will preferentially abstract the most accessible proton, leading to the formation of the least substituted alkene.

For the formation of an alkyne from this compound, a strong base is required to effect the double elimination. The likely intermediate would be a conjugated diene, such as 1,3-hexadiene. Subsequent elimination from this diene would lead to the formation of a hexatriene or, under more forcing conditions with rearrangement, a hexyne. The direct conversion to a stable alkyne is more complex. A more plausible route to a hexyne from a bromohexene would involve a starting material with the bromine on an internal carbon, such as 3-bromo-3-hexene, which upon treatment with a strong base like sodium methoxide (B1231860) can yield 3-hexyne.

Addition Reactions Across the Double Bond

The double bond in this compound is susceptible to addition reactions, where the π-bond is broken and new single bonds are formed. Both electrophilic and radical mechanisms can operate, with the nature of the reagent and reaction conditions dictating the outcome.

Electrophilic Addition Mechanisms and Stereocontrol

Electrophilic addition to the double bond of this compound is initiated by the attack of an electrophile on the electron-rich π-system. This leads to the formation of a carbocation intermediate. The stability of the carbocation is a key factor in determining the regioselectivity of the addition, following Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

In the case of this compound, the addition of an electrophile like HBr would lead to the formation of a carbocation at either C-3 or C-4. The proximity of the bromine atom can influence the stability of these carbocations through inductive effects. The subsequent attack of the nucleophile (Br⁻) on the carbocation completes the addition.

The stereochemistry of electrophilic addition can be either syn or anti, depending on the mechanism. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. The addition of HBr, proceeding through a planar carbocation, can lead to a mixture of syn and anti products.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile | Nucleophile | Predicted Major Product | Stereochemistry |

| HBr | H⁺ | Br⁻ | 1,4-Dibromohexane | Mixture of syn and anti |

| Br₂ | Br⁺ | Br⁻ | 1,3,4-Tribromohexane | Anti-addition |

| H₂O/H⁺ | H⁺ | H₂O | 1-Bromo-3-hexanol | Mixture of syn and anti |

Radical Addition Reactions and Allylic Halogenation

Radical reactions of this compound can be initiated by light or a radical initiator. A particularly important reaction in this class is allylic halogenation, where a hydrogen atom at a position adjacent to the double bond (the allylic position) is substituted by a halogen. N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination as it provides a low, constant concentration of bromine radicals.

The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. For this compound, abstraction of an allylic hydrogen can occur at C-2 or C-5. The resulting allylic radical is a hybrid of two resonance structures, which can lead to the formation of multiple products, including rearranged isomers.

Detailed research on the NBS bromination of related hexene isomers provides insight into the expected product distribution. For instance, the reaction of 3-hexene (B12438300) with NBS has been shown to yield both 4-bromo-2-hexene and 2-bromo-3-hexene, demonstrating the occurrence of allylic rearrangement.

Table 3: Product Distribution in the NBS Bromination of 3-Hexene

| Product | Relative Abundance |

| 4-Bromo-2-hexene | 58% |

| 2-Bromo-3-hexene | 41% |

Data from a study on the allylic bromination of 3-hexene, which serves as a model for the reactivity of the double bond in this compound.

This data suggests that radical bromination of this compound would likely lead to a mixture of products due to the formation of a resonance-stabilized allylic radical and subsequent reaction at different positions.

Investigation of Vinyl Radical Inversion Barriers

The stereochemical outcome of reactions involving vinyl radicals is intrinsically linked to the energy barrier for their inversion. Vinyl radicals can exist as two stereoisomers, (E) and (Z), and their interconversion proceeds through a linear transition state. The rate of this inversion, relative to the rate of subsequent reactions, determines the extent of stereochemical retention or scrambling.

Theoretical and experimental studies have shown that the inversion barrier of vinyl radicals is highly dependent on the nature of the substituents at the radical center. Generally, vinyl radicals are considered to have a bent sp2-hybridized structure as their ground state, with the linear sp-hybridized geometry representing the transition state for inversion. acs.orgrsc.org The energy difference between these two states constitutes the inversion barrier.

For the parent vinyl radical, the inversion barrier is quite low, estimated to be around 2-3 kcal/mol, allowing for rapid interconversion at typical reaction temperatures. acs.org However, the presence of substituents can significantly alter this barrier. Electronegative substituents, particularly those acting as σ-acceptors, tend to increase the inversion barrier. This is attributed to the stabilization of the bent, sp2-hybridized structure where the singly occupied molecular orbital (SOMO) has more s-character. Conversely, π-donating or π-accepting substituents can lower the inversion barrier by stabilizing the linear, sp-hybridized transition state through delocalization. acs.orgacs.org

| Substituent (R) in R-CH=C•-H | Inversion Barrier (kcal/mol) | Method |

| H | ~2-3 | ESR Spectroscopy |

| CH3 | Not specified, but expected to be low | - |

| F | High | DFT Calculations |

| Cl | Moderate | DFT Calculations |

| OH | Moderate | DFT Calculations |

| CN | Low (linear geometry preferred) | DFT Calculations |

| C6H5 | Low (linear geometry preferred) | DFT Calculations |

This table presents a summary of calculated and experimentally estimated inversion barriers for various substituted vinyl radicals, illustrating the influence of substituent electronic effects. acs.orgacs.org

In the context of a radical reaction involving this compound, the initially formed (Z)-3-hexen-1-yl radical would be generated with a specific stereochemistry. Whether this stereochemistry is retained in the final product would depend on the competition between the rate of radical inversion and the rate of its subsequent reaction (e.g., trapping by a hydrogen donor or another radical). Given that alkyl-substituted vinyl radicals generally have low inversion barriers, some degree of stereochemical scrambling might be anticipated unless the subsequent trapping step is very rapid.

Diverse Chemical Transformations and Functional Group Interconversions

This compound serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. These reactions, in principle, allow for the coupling of the hexenyl fragment with a wide range of olefinic partners.

The stereochemical outcome of such metathesis reactions is a critical consideration. While many ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, generally favor the formation of the thermodynamically more stable (E)-alkene, recent advancements have led to the development of catalysts that exhibit high Z-selectivity. rsc.org Molybdenum-based catalysts, in particular, have shown remarkable efficacy in promoting Z-selective cross-metathesis. mit.edu

For this compound, a successful Z-selective cross-metathesis would require a catalyst that not only promotes the desired coupling but also preserves the stereochemistry of the double bond or directs the formation of a new Z-double bond. The presence of the allylic bromide in this compound adds a layer of complexity, as it can potentially interact with the metal center of the catalyst. However, studies on the cross-metathesis of other allylic halides have demonstrated the feasibility of such transformations. nih.govfrontiersin.org

| Catalyst System | Olefin Partner | Product Type | Typical Yield (%) | Typical Z:E Ratio |

| Molybdenum-based | Terminal Alkenes | Disubstituted Alkenes | High | >95:5 |

| Ruthenium-based (Z-selective) | Electron-deficient Alkenes | Functionalized Alkenes | Moderate to High | >90:10 |

| Ruthenium-based (standard) | Styrenes | Stilbene Derivatives | High | E-selective |

This table provides a generalized overview of expected outcomes for Z-selective cross-metathesis reactions involving allylic substrates, based on literature precedents. rsc.orgmit.edu

Conversion to Other Halogenated or Functionalized Derivatives

The bromine atom in this compound serves as a good leaving group, enabling its conversion to a variety of other functionalized derivatives through nucleophilic substitution reactions. These transformations typically proceed via an SN2 or SN2' mechanism, with the regioselectivity depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Direct SN2 substitution at the C1 position would lead to retention of the (Z)-alkene geometry in the product. Common nucleophiles that can be employed for this purpose include other halides (e.g., I-, Cl-), alkoxides, thiolates, cyanides, and various carbon nucleophiles such as organocuprates.

| Nucleophile | Reagent Example | Product Functional Group |

| Iodide | Sodium Iodide (NaI) | Allylic Iodide |

| Hydroxide | Sodium Hydroxide (NaOH) | Allylic Alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Allylic Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Allylic Nitrile |

| Azide | Sodium Azide (NaN3) | Allylic Azide |

| Malonate | Diethyl Malonate | Alkylated Malonic Ester |

This table illustrates some representative nucleophilic substitution reactions for the conversion of this compound to other functionalized derivatives.

Furthermore, organometallic reagents can be used to effect the conversion of this compound. For instance, conversion to the corresponding Grignard or organolithium reagent, followed by reaction with an electrophile, would provide a pathway to a wide array of derivatives. However, care must be taken to control the reaction conditions to avoid isomerization of the double bond.

Nickel-Catalyzed Fluorosulfonylation with Retention of Configuration

While specific examples of nickel-catalyzed fluorosulfonylation of this compound are not prominently documented, the principles of nickel-catalyzed difunctionalization of alkenes provide a strong basis for the feasibility of such a transformation with retention of configuration. Nickel catalysis has emerged as a powerful tool for the formation of C–C and C–heteroatom bonds, often proceeding through radical pathways that can be controlled to achieve high levels of stereoselectivity. rsc.org

Recent studies on nickel-catalyzed hydrofluoroalkylation of alkynes have demonstrated the ability to achieve high Z-selectivity in the resulting alkenes. rsc.orgresearchgate.net This suggests that nickel-based catalytic systems can be designed to control the stereochemistry of addition across a double or triple bond. For a reaction on this compound, a key challenge would be to achieve selective reaction at the double bond without interference from the allylic bromide. Alternatively, the allylic bromide itself could be the site of reaction in a cross-coupling type process.

A plausible scenario for a related transformation that retains the Z-geometry would involve a nickel-catalyzed cross-coupling reaction where the stereochemical information of the starting material is preserved.

| Nickel Catalyst | Ligand | Fluorosulfonyl Source | Potential Outcome |

| Ni(COD)2 | Chiral Phosphine | FSO2Cl | Chiral Fluorosulfone |

| NiBr2·diglyme | Bipyridine | FSO2R | Functionalized Fluorosulfone |

| NiCl2(dppp) | - | FSO2CF3 | Trifluoromethylsulfone Derivative |

This table presents a conceptual framework for the nickel-catalyzed fluorosulfonylation of a Z-alkene, highlighting key components that would influence the reaction's success and stereochemical outcome.

Applications in Complex Molecule Synthesis

(Z)-1-Bromo-3-hexene as a Stereodefined Building Block for Natural Products and Drug Precursors

The (Z)-alkenyl bromide moiety within this compound serves as a versatile handle for the introduction of the cis-3-hexenyl unit into a variety of complex molecules. This structural motif is present in numerous natural products, including a range of insect pheromones, which are crucial for chemical communication and are utilized in environmentally benign pest management strategies.

While direct total syntheses of specific natural products employing this compound are not extensively documented in readily available literature, the synthetic strategies applied to analogous (Z)-alkenyl bromides provide a clear blueprint for its potential applications. For instance, the synthesis of the female sex pheromone of the navel orangeworm, (Amyelois transitella), (11Z,13Z)-11,13-hexadecadienal, utilizes (Z)-1-bromo-1-butene as a key building block. nih.gov This synthesis involves a Sonogashira-Hagihara coupling, demonstrating a powerful method for carbon-carbon bond formation that could be readily adapted to this compound for the synthesis of other conjugated systems.

The general utility of (Z)-alkenyl halides in the synthesis of biologically active compounds underscores the potential of this compound. For example, Z-alkenyl bromides have been employed in the preparation of precursors for anti-inflammatory agents and immunosuppressants. The stereoretention observed in many cross-coupling reactions involving such moieties ensures that the Z-geometry is maintained in the final product, a critical factor for biological activity.

Table 1: Potential Applications of this compound in Natural Product Synthesis Based on Analogous Compounds

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Application of this compound |

|---|---|---|

| Insect Pheromones | (Z)-alkene | Introduction of the (Z)-3-hexenyl unit via cross-coupling reactions. |

| Polyketides | Stereodefined double bonds | Iterative coupling strategies to build complex carbon chains. |

Strategies for Incorporating the (Z)-Alkenyl Bromide Moiety into Larger Molecular Architectures

The incorporation of the this compound unit into more complex molecular frameworks is primarily achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer a high degree of control over the formation of new carbon-carbon and carbon-heteroatom bonds, with excellent stereospecificity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the (Z)-alkenyl bromide with an organoboron compound. The versatility of boronic acids and their derivatives, coupled with the mild reaction conditions, makes this a highly attractive method.

Negishi Coupling: In this approach, an organozinc reagent is coupled with the (Z)-alkenyl bromide. Organozinc reagents are known for their high reactivity and functional group tolerance.

Stille Coupling: This method involves the reaction of the (Z)-alkenyl bromide with an organotin compound. While effective, the toxicity of organotin reagents can be a drawback.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the (Z)-alkenyl bromide and a terminal alkyne, providing access to valuable enyne functionalities. As demonstrated in the synthesis of the navel orangeworm pheromone with a related (Z)-alkenyl bromide, this is a robust method for constructing conjugated systems. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions:

Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner for the (Z)-alkenyl bromide. It is a powerful and often highly efficient method for C-C bond formation.

These cross-coupling strategies allow for the precise and stereocontrolled incorporation of the (Z)-3-hexenyl fragment into a wide array of molecular scaffolds, forming the backbone of many complex natural products and drug precursors.

Table 2: Overview of Cross-Coupling Strategies for this compound

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron | Mild conditions, high functional group tolerance. |

| Negishi | Organozinc | High reactivity, good functional group tolerance. |

| Stille | Organotin | Effective but reagents are toxic. |

| Sonogashira | Terminal Alkyne | Forms conjugated enynes. |

Synthesis of Functionalized Vinyl Chalcogenides and Other Derivatives for Downstream Elaboration

Beyond carbon-carbon bond formation, the bromine atom of this compound can be displaced by heteroatoms, leading to a variety of functionalized derivatives that can undergo further synthetic transformations. Of particular interest are vinyl chalcogenides, such as vinyl sulfides and vinyl selenides.

Synthesis of Vinyl Chalcogenides:

This compound can react with chalcogen nucleophiles to produce the corresponding (Z)-vinyl chalcogenides with retention of stereochemistry. For example, reaction with a thiol or its corresponding thiolate in the presence of a suitable catalyst, often copper-based, yields a (Z)-vinyl sulfide. Similarly, reaction with a selenol or a selenide (B1212193) source can produce a (Z)-vinyl selenide.

Downstream Elaboration of Vinyl Chalcogenides:

These vinyl chalcogenides are versatile intermediates for a range of subsequent reactions:

Further Cross-Coupling Reactions: The vinyl chalcogenide moiety can sometimes participate in further cross-coupling reactions, acting as a surrogate for other functionalities.

Cyclization Reactions: The introduction of a chalcogen atom can facilitate intramolecular cyclization reactions. For instance, a suitably positioned functional group elsewhere in the molecule can react with the vinyl selenide or sulfide, often promoted by an electrophile, to form heterocyclic structures. For example, selenium-induced cyclization of unsaturated amines is a known method for the synthesis of substituted pyrrolidines and piperidines.

Functional Group Interconversions: The chalcogen atom can be oxidized and eliminated to generate an alkyne, or it can be removed reductively. This allows the vinyl chalcogenide to serve as a masked version of other functional groups.

The ability to convert this compound into these functionalized derivatives significantly expands its synthetic utility, providing access to a broader range of complex molecular targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (11Z,13Z)-11,13-Hexadecadienal |

Future Prospects and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Z-Selectivity and Efficiency

The precise control over the stereochemistry of the double bond in (Z)-1-Bromo-3-hexene is crucial for its utility in synthesizing complex molecules. Future research will likely concentrate on developing advanced catalytic systems that can further enhance the Z-selectivity in reactions where this compound is a substrate or intermediate. This includes exploring new transition metal catalysts, ligands, and organocatalysts that can facilitate transformations with higher yields and under milder conditions. For instance, research into palladium-catalyzed cross-coupling reactions continues to evolve, with an emphasis on designing ligands that promote specific stereochemical outcomes. Studies on Z-selective olefin metathesis have shown that carefully designed ruthenium and molybdenum catalysts can achieve Z-selectivities exceeding 98% in various cross-metathesis reactions sci-hub.seacs.org. While these studies may not directly use this compound as a substrate, the principles of ligand design and catalyst tuning for Z-selectivity are directly transferable. Furthermore, the development of highly selective nanocatalysts for semi-hydrogenation reactions, which can achieve Z-selectivity of around 99% for internal alkynes, highlights the potential for fine-tuning catalytic systems for specific stereochemical control rsc.org.

| Catalyst Type / Strategy | Target Transformation | Key Feature for Z-Selectivity | Reported Z-Selectivity (Max) | Potential Application to this compound |

| Mo/W/Ru-based Olefin Metathesis | Cross-Metathesis (CM) | Ligand design | >98% | Stereospecific coupling of alkenes |

| Pd-catalyzed Cross-Coupling | C-C bond formation | Ligand tuning | High (e.g., Suzuki, Heck) | Building complex structures |

| Nanoparticle Catalysts | Alkyne Semi-hydrogenation | Surface modification, Ligands | ~99% | Stereoselective reduction of alkynes |

| Zn-Cu System | Alkyne Hydrogenation | Stabilized transition state | >98% | Cis-addition of hydrogen |

Integration of this compound into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and process intensification are driving the adoption of flow chemistry in modern synthesis. Integrating this compound into continuous flow systems offers significant advantages, including improved reaction control, enhanced safety for handling potentially reactive intermediates, and increased efficiency. Flow reactors can facilitate precise temperature and residence time control, leading to higher yields and selectivities compared to batch processes mdpi.com. Future research could focus on developing multi-step flow sequences that utilize this compound, potentially combining its activation and subsequent transformations in a single continuous stream. Furthermore, the development of sustainable synthetic routes is paramount. This involves minimizing waste generation, using environmentally benign solvents, and improving atom economy. For example, the use of photochemistry in flow systems is an emerging area that offers mild reaction conditions and can be highly efficient nih.govflowphotochem.eu. Exploring photochemical transformations of this compound in flow reactors could unlock novel reactivity pathways while adhering to green chemistry principles.

| Synthesis Method | Reactor Type | Advantages for this compound | Sustainability Aspects |

| Flow Chemistry | Packed-bed/Micro | Enhanced control, Safety, Throughput | Reduced waste, Energy efficiency, Solvent reduction |

| Batch Chemistry | Flask/Vessel | Established, Simpler setup | Higher potential for waste, Less precise control |

| Photochemistry | Flow reactor | Mild conditions, Novel reactivity | Renewable energy source, Potentially greener reagents |

Exploration of Unconventional Reactivity and Cascade Transformations

Beyond its established reactivity, this compound holds potential for engaging in less conventional reaction pathways and cascade transformations. The allylic bromide moiety is susceptible to various nucleophilic substitutions and metal-catalyzed couplings, while the Z-alkene can participate in cycloadditions, metathesis, and other olefin-based reactions. Research could explore tandem reactions where these functionalities are exploited sequentially or concurrently in a single pot. For instance, cascade reactions involving Friedel-Crafts acylation followed by aldol (B89426) condensation have been reported for similar aromatic systems, demonstrating the power of sequential transformations researchgate.net. Investigating the potential for this compound to undergo similar cascade processes, perhaps initiated by metal catalysis or organocatalysis, could lead to the rapid construction of complex molecular architectures. The exploration of its reactivity in C-H activation, radical cyclizations, or organometallic intermediate-mediated processes represents fertile ground for future research.

| Reaction Type | Initiating Event / Catalyst | Potential Transformation Pathways | Expected Outcome for this compound |

| Cascade Reaction | Metal Catalyst / Lewis Acid | Sequential C-C bond formation, cyclization, functional group interconversion | Complex cyclic or polycyclic structures |

| Tandem Coupling | Pd / Ni Catalysis | Cross-coupling followed by intramolecular cyclization/functionalization | Heterocycles, fused ring systems |

| Radical Cyclization | Initiator (e.g., AIBN) | Intramolecular addition to the alkene or reactions involving the bromide | Functionalized carbocycles |

| Photochemical Cascade | Light | Isomerization, cycloaddition, fragmentation, radical pathways | Novel unsaturated or cyclic products |

Advanced Spectroscopic Characterization of Transient Intermediates in Reactions of this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Advanced spectroscopic techniques, such as time-resolved Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, are invaluable for capturing and characterizing transient intermediates that are often short-lived. Future research could employ these techniques to elucidate the mechanistic pathways of novel reactions or catalytic cycles involving this compound. For example, studies on organometallic catalysis often rely on identifying key intermediates like metal-alkyl or metal-alkene complexes. Techniques like solid-state NMR have been used to characterize σ-alkane complexes of rhodium, providing insights into metal-carbon bond interactions acs.org. Applying such advanced methods to reactions of this compound could reveal previously unobserved intermediates, enabling a deeper understanding of reaction kinetics and selectivity, and guiding the rational design of improved catalysts and reaction conditions.

| Spectroscopic Technique | Transient Intermediate Type | Information Gained | Potential Application to this compound Reactions |

| Time-Resolved NMR | Organometallic species | Structure, kinetics, reaction pathways | Elucidating catalytic cycles |

| Time-Resolved IR | Vibrational modes | Functional group changes, bond formation/breaking | Identifying reactive intermediates |

| EPR Spectroscopy | Radical species | Spin density, electronic structure | Studying radical-mediated transformations |

| High-Resolution MS | Ions, fragments | Mass-to-charge ratio, elemental composition, structure | Identifying reaction products and intermediates |

Compound List

this compound

Q & A

Q. Validation methods :

- NMR spectroscopy : The coupling constant (J) between protons on C2 and C3 in the Z-isomer is typically 10–12 Hz, distinct from the E-isomer’s 15–18 Hz .

- Vibrational circular dichroism (VCD) : Provides unambiguous stereochemical assignment but requires specialized equipment .

Basic: What nucleophilic substitution reactions are feasible with this compound, and how does the double bond influence reactivity?

The allylic bromine undergoes Sₙ2 reactions with strong nucleophiles (e.g., hydroxide, amines). The double bond stabilizes transition states via conjugation, accelerating substitution compared to saturated analogs. Example:

- Reaction with NaOH yields (Z)-3-hexen-1-ol, with retention of configuration at the double bond .

Key consideration : Steric hindrance near the bromine can reduce reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) impact product distribution, and how can they be controlled?

Elimination (forming 1,3-hexadiene) competes with substitution, especially under basic or high-temperature conditions. Mitigation strategies:

- Use bulky bases (e.g., t-BuOK) to favor substitution by reducing β-hydrogen accessibility.

- Optimize solvent polarity: Protic solvents (e.g., ethanol) stabilize carbocation intermediates, reducing elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.